Oxazepam monosodium succinate

Description

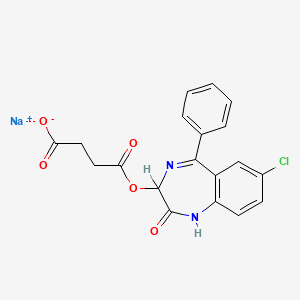

Structure

3D Structure of Parent

Properties

CAS No. |

34332-52-0 |

|---|---|

Molecular Formula |

C19H14ClN2NaO5 |

Molecular Weight |

408.8 g/mol |

IUPAC Name |

sodium;4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoate |

InChI |

InChI=1S/C19H15ClN2O5.Na/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);/q;+1/p-1 |

InChI Key |

HLXIPDOKNUEODM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)[O-].[Na+] |

Related CAS |

4700-56-5 (Parent) |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for Oxazepam Monosodium Succinate (B1194679) and Analogous Esters

The synthesis of oxazepam monosodium succinate originates from the parent compound, oxazepam. A common strategy for creating ester derivatives of benzodiazepines with a hydroxyl group, such as oxazepam, involves acylation. mdpi.com

The synthesis of oxazepam itself can be achieved through various routes, one of which involves the rearrangement of the N-oxide of diazepam via an acetate (B1210297) intermediate. researchgate.net Another method includes the iodine-catalyzed acetoxylation of a 1,4-benzodiazepine (B1214927) ring at the 3-position, followed by selective saponification to yield 3-hydroxy-1,4-benzodiazepines like oxazepam with high purity. researchgate.net

To prepare the hemisuccinate ester, oxazepam is typically reacted with succinic anhydride (B1165640) in the presence of a base like pyridine. mdpi.com This reaction acylates the hydroxyl group at the C3 position of the oxazepam molecule, forming oxazepam hemisuccinate. researchgate.netmdpi.com The subsequent formation of the monosodium salt, this compound, is achieved by reacting the hemisuccinate with a sodium base, such as sodium hydroxide. nih.govechemi.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-4-oxide | Acetic anhydride | - | 7-chloro-1,3-dihydro-3-acetoxy-5-phenyl-2H-benzodiazepin-2-one |

| 3-position of 1,4-benzodiazepine ring | Potassium acetate, Potassium peroxydisulfate | Iodine | 3-acetoxy-1,4-benzodiazepines |

| Oxazepam | Succinic anhydride | Pyridine | Oxazepam hemisuccinate |

| Oxazepam hemisuccinate | Sodium hydroxide | - | This compound |

Methodologies for Prodrug Design and Preparation

The conversion of a drug into a prodrug is a chemical modification strategy to overcome undesirable properties of the parent molecule. ijnrd.org Prodrugs are inactive compounds that are converted into the active drug within the body through metabolic processes. scribd.com A common approach in prodrug design for drugs containing hydroxyl or carboxyl groups is the formation of ester derivatives. scribd.com

Oxazepam hemisuccinate is considered a prodrug of oxazepam. researchgate.net The rationale behind creating such ester derivatives is often to enhance solubility or to facilitate specific delivery mechanisms. mdpi.comijnrd.org For instance, esterification with poly-acids like succinic acid can produce more water-soluble prodrugs. scribd.com The covalent linkage in these carrier-linked prodrugs, such as the ester bond in oxazepam hemisuccinate, is designed to be cleaved by ubiquitous esterases in the body, releasing the active oxazepam. scribd.com

The conjugation of oxazepam hemisuccinate with other molecules, such as dopamine, has been explored to potentially improve delivery to the brain and enhance neuro-transmission. researchgate.net

Derivatization Techniques for Analytical and Mechanistic Research

Chemical derivatization is a crucial step in the analysis of many drugs, including oxazepam, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization aims to improve the chemical compatibility of the analyte with the analytical system, enhance separation, and improve detection or structural elucidation. jfda-online.com

For oxazepam, which contains a 3-hydroxy group, derivatization is often necessary to prevent thermal degradation, such as ring contraction, at the elevated temperatures used in GC analysis. jfda-online.comnist.gov Common derivatization techniques for oxazepam include:

Silylation: This involves reacting the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a more stable trimethylsilyl (B98337) (TMS) derivative. jfda-online.comnist.gov

Methylation: The hydroxyl group can be derivatized using methylating agents like methyl iodide with a phase-transfer catalyst such as tetrahexylammonium (B1222370) hydrogen sulfate. This creates a more stable methylated product suitable for GC-MS analysis. nih.gov

Fluorigenic Derivatization: Oxazepam can be made to fluoresce intensely by heating it in a mixture of acetic acid and methanol (B129727). This reaction allows for highly sensitive detection in methods like high-performance liquid chromatography (HPLC) with fluorescence detection. tandfonline.comnih.gov The optimal conditions for this reaction have been reported as a 7:25 methanol to acetic acid volume ratio at 100°C for 5 minutes. tandfonline.com

Degradation Studies and Identification of Chemical Transformation Products

The stability of oxazepam and its transformation under various conditions have been the subject of several studies. These investigations are critical for understanding its environmental fate and for interpreting analytical results.

Oxazepam has been shown to degrade under both acidic and basic conditions when heated. nih.gov In artificial gastric juice, benzodiazepines with a hydroxyl group on the diazepine (B8756704) ring, including oxazepam, undergo degradation. jst.go.jp This degradation has been found to be an irreversible process. jst.go.jp

Studies on the chlorination of oxazepam, a process relevant to water treatment, have identified several transformation products. The C-3 position of the 1,4-benzodiazepine structure is a primary site of attack, leading to oxidation, cleavage of the C(3)-N(4) bond, and contraction of the diazepine ring. researchgate.net The main chlorination product of oxazepam has been identified as 6-chloro-4-phenyl-2(1H)-quinazolinone. researchgate.net

Furthermore, a reductive transformation of oxazepam to nordiazepam (desmethyldiazepam) has been observed during the enzymatic hydrolysis of urine samples using β-glucuronidase from various sources. oup.comnih.gov This transformation is influenced by factors such as temperature, incubation time, and enzyme concentration. oup.com

The persistence of oxazepam in the environment has also been noted, with studies showing it can resist degradation and persist in lake sediments for extended periods. researchgate.net

Identified Degradation and Transformation Products of Oxazepam

| Condition | Transformation Product | Reference |

| Chlorination | 6-chloro-4-phenyl-2(1H)-quinazolinone | researchgate.net |

| Enzymatic Hydrolysis (β-glucuronidase) | Nordiazepam (desmethyldiazepam) | oup.comnih.gov |

| Acidic/Basic Hydrolysis | Benzophenone derivatives and glycine (B1666218) derivatives | researchgate.net |

| Acidic Conditions (Artificial Gastric Juice) | Unspecified degradation products | jst.go.jp |

Stereochemical Aspects and Isomerism in Oxazepam Monosodium Succinate

Enantiodiscrimination Studies of Oxazepam Optical Isomers

Various analytical techniques have been developed to separate and identify the enantiomers of oxazepam and its derivatives. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has proven effective. nih.govnih.gov For instance, a derivatized cyclodextrin-bonded phase (Cyclobond I-2000 RSP) has been used to resolve the enantiomers of oxazepam, lorazepam, and temazepam. nih.gov The separation is typically performed at low temperatures (e.g., 12°C) to minimize on-column racemization. nih.gov

Capillary electrophoresis (CE) with sulfated cyclodextrins as chiral selectors is another powerful method for the enantiomeric resolution of 3-chiral-1,4-benzodiazepines. scielo.org.mxjmcs.org.mx Since benzodiazepines are neutral over a wide pH range, charged cyclodextrins are necessary to induce the differential migration of the enantiomers. scielo.org.mx Studies have shown that heptakis-6-sulfato-β-cyclodextrin (HSβCD) is an effective chiral selector for oxazepam. jmcs.org.mx

Nuclear magnetic resonance (NMR) spectroscopy has also been employed to study the enantiodiscrimination of oxazepam hemisuccinate using methylated β-cyclodextrins. mdpi.comresearchgate.net These studies have revealed that the degree of methylation of the cyclodextrin (B1172386) influences its ability to differentiate between the (R)- and (S)-enantiomers of oxazepam hemisuccinate. mdpi.comresearchgate.net Heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) showed a greater ability to differentiate the enantiomers compared to heptakis-(2,3,6-tri-O-methyl)-β-CD (TRIMEB), while (2-methyl)-β-CD (MCD) showed no splitting of the racemic signals. researchgate.net

Table 1: HPLC Conditions for Enantiomeric Separation of Oxazepam

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiral Cyclobond I-2000 RSP | nih.gov |

| Temperature | 12°C | nih.gov |

| Mobile Phase | Acetonitrile in 1% triethylamine (B128534) acetate (B1210297) buffer (TEAA) | nih.gov |

| Flow Rate | 0.4 ml/min | nih.gov |

| Detection | Photodiode-array detector (230 nm) and optical rotation detector | nih.gov |

| Peak Resolution | 3.2 | nih.gov |

Stereoselective Enzymatic Hydrolysis of Oxazepam Hemisuccinate

The enzymatic hydrolysis of oxazepam esters, such as the acetate and hemisuccinate derivatives, exhibits significant stereoselectivity. nih.govpsu.edunih.gov Studies using esterases from various animal tissues have demonstrated that the rate of hydrolysis can differ substantially between the (R)- and (S)-enantiomers.

For instance, esterases in rat liver microsomes preferentially hydrolyze the (R)-enantiomer of oxazepam 3-acetate, while esterases in the brain homogenate favor the (S)-enantiomer. nih.gov The relative rates of hydrolysis were found to be 3R > racemate >> 3S for liver microsomes and 3S > racemate >> 3R for brain homogenate. nih.gov Similarly, the hydrolysis of oxazepam hemisuccinate by a soluble esterase showed stereospecificity. nih.gov

Furthermore, the hydrolysis of the diastereomeric glucuronides of oxazepam by β-glucuronidase from E. coli is highly stereoselective. The (S)-(+)-glucuronide is hydrolyzed approximately 446 times faster than the (R)-(-)-glucuronide. psu.edu In contrast, β-glucuronidase from bovine liver is less stereoselective, and enzymes from molluscan sources show little stereoselectivity. psu.edu

The hydrolysis of oxazepam hemisuccinate can also be influenced by cyclodextrins. Unmodified β-cyclodextrin can induce significant hydrolysis, while methylated cyclodextrins show varying effects. mdpi.com Partially methylated β-cyclodextrin (MCD) induced a much lower rate of hydrolysis compared to β-cyclodextrin, and no hydrolysis was observed with more extensively methylated cyclodextrins like DIMEB and TRIMEB within 24 hours. mdpi.comresearchgate.net This suggests that the free hydroxyl groups of the cyclodextrin are involved in the hydrolysis process. mdpi.com

Table 2: Stereoselective Hydrolysis of Oxazepam Derivatives

| Derivative | Enzyme/System | Preferred Enantiomer | Relative Rate | Reference |

|---|---|---|---|---|

| Oxazepam 3-acetate | Rat liver microsomes | (R) | 3R > racemate >> 3S | nih.gov |

| Oxazepam 3-acetate | Rat brain homogenate | (S) | 3S > racemate >> 3R | nih.gov |

| Oxazepam glucuronide | E. coli β-glucuronidase | (S) | (S) >>>> (R) (446-fold) | psu.edu |

| Oxazepam glucuronide | Bovine liver β-glucuronidase | Less stereoselective | psu.edu | |

| Oxazepam hemisuccinate | Soluble esterase | Stereospecific | nih.gov |

Mechanistic Investigations of Racemization Processes

The racemization of oxazepam in aqueous solution is a well-documented phenomenon that is crucial to its pharmacological profile. rsc.orgx-mol.comnih.govbiomedgrid.com Several mechanisms for this process have been proposed and investigated through experimental and computational studies. The racemization half-life of oxazepam enantiomers can vary significantly depending on the solvent used. nih.gov

Four primary mechanisms have been considered for the racemization of oxazepam: rsc.orgx-mol.comrsc.org

C3–H/H exchange reaction (SE1 type): This involves the deprotonation of the C3-H atom followed by reprotonation. rsc.org

Keto-enol tautomerization: This involves the interconversion between the keto and enol forms of the molecule. rsc.org

Solvolytic (H₂O) identity reaction: This mechanism suggests the protonation of the C3-OH group, elimination of water to form a carbocation, and subsequent reversible hydration. rsc.org

Ring-chain tautomerism: This involves an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen, leading to the opening of the benzodiazepine (B76468) ring to form an achiral aldehyde intermediate. rsc.orgx-mol.com Ring closure of this intermediate can result in the inverted configuration at the C3 chiral center. rsc.orgx-mol.com

Extensive quantum-chemical modeling has been used to evaluate these proposed mechanisms. rsc.orgx-mol.com Computational results strongly suggest that the ring-chain tautomerism is the most plausible mechanism for the racemization of oxazepam. rsc.orgx-mol.com This mechanism is consistent with the experimentally determined energy barrier (ΔG‡₂₉₈ ≈ 91 kJ mol⁻¹) and the observed pH-rate profile, which indicates that the racemization can occur without acid or base catalysis. rsc.orgx-mol.com The same mechanism is likely operative for other 1,4-benzodiazepines with a hydroxyl group at the C3 position, such as lorazepam and temazepam. rsc.orgx-mol.com

Table 3: Proposed Racemization Mechanisms of Oxazepam

| Mechanism | Description | Key Intermediate | Reference |

|---|---|---|---|

| C3–H/H exchange | Deprotonation and reprotonation at the C3 position. | C3-carbanion | rsc.org |

| Keto-enol tautomerization | Interconversion between keto and enol forms. | Enol form | rsc.org |

| Solvolytic identity reaction | Protonation of C3-OH, water elimination, and rehydration. | C3-carbocation | rsc.org |

| Ring-chain tautomerism | Intramolecular proton transfer and ring opening. | Achiral aldehyde | rsc.orgx-mol.com |

Prodrug Biotransformation and Preclinical Pharmacokinetic Mechanisms

Hydrolysis Pathways of Oxazepam Monosodium Succinate (B1194679) to Oxazepam

The primary mechanism for the conversion of oxazepam monosodium succinate to its active form, oxazepam, is hydrolysis. This process can occur through both enzymatic and, to a lesser extent, non-enzymatic pathways.

Enzymatic Hydrolysis Mechanisms: Role of Esterases and Stereospecificity

The in vivo conversion of this compound is predominantly mediated by esterase enzymes present in various tissues. These enzymes cleave the succinate ester bond, releasing the active oxazepam molecule.

Research has demonstrated the presence of a stereospecific soluble esterase that hydrolyzes the different forms of oxazepam succinate half-ester—(+), (-), and (±)—in the tissues of rats, mice, and guinea pigs. researchgate.net The enzymatic activity varies across different animal species and tissues, with the liver, kidneys, and brain showing significant hydrolytic capabilities. nih.govnih.gov

Studies on the hydrolysis of the racemic acetate (B1210297) ester of oxazepam have further highlighted the stereoselectivity of these esterases. In liver homogenates, there is a preferential hydrolysis of the (R)-(-)-isomer, a process primarily attributed to microsomal enzymes. nih.gov Conversely, in the brain, the mitochondrial fraction is considered responsible for the preferred hydrolysis of the (S)-(+)-isomer. nih.gov This stereospecificity is a common characteristic observed across all tested animal species. nih.gov

In Vitro Biotransformation Analysis

In vitro studies have been instrumental in characterizing the hydrolysis of this compound. Using a titrimetric method, the enzymatic activity of the stereospecific soluble esterase has been determined in various tissues of rats, mice, and guinea pigs. researchgate.net

Kinetic analysis of the hydrolysis of the three forms of oxazepam succinate half-ester has yielded specific Michaelis-Menten constants (Km). These values provide insight into the affinity of the esterase for each stereoisomer. researchgate.net

| Stereoisomer | Km Value (M) |

| (+)-isomer | 2.5 x 10⁻³ |

| Racemate (±) | 3.3 x 10⁻³ |

| (-)-isomer | Not specified |

| Data from in vitro studies on the hydrolysis of oxazepam succinate half-ester by a stereospecific soluble esterase. researchgate.net |

Comparative Preclinical Disposition Studies of this compound and Oxazepam in Animal Models

Preclinical studies in various animal models, including mice, rats, and guinea pigs, have been crucial in understanding the disposition of both this compound and its active metabolite, oxazepam.

Following intravenous administration of radiolabeled oxazepam acetate, a similar ester prodrug, rapid hydrolysis was observed in the liver, kidneys, and brain of mice. nih.gov The disposition of oxazepam itself shows species-specific differences. For instance, in rats, a significant portion of an oral dose is eliminated in the feces via biliary secretion, whereas in mice, fecal and urinary excretion are more balanced. nih.gov

The brain-to-blood concentration ratio of oxazepam varies among species, indicating differences in tissue distribution. nih.gov For example, maximal oxazepam concentrations in the brain were found to be significantly higher in mice compared to rats and guinea pigs. nih.gov

Influence of Preclinical Physiological States on Drug Metabolism and Clearance (e.g., renal function in animal models)

The physiological state of the animal model can significantly impact the metabolism and clearance of oxazepam. Studies investigating the effect of renal dysfunction in rats have provided valuable insights.

In a study involving rats with induced renal dysfunction, the steady-state volume of distribution and clearance of oxazepam, based on both total and unbound plasma concentrations, did not show any significant changes compared to normal rats. nih.gov Furthermore, in vitro binding studies indicated that the plasma dialysate from renal dysfunction rats did not potentiate the effect of oxazepam on the GABA-benzodiazepine receptor complex, suggesting that brain sensitivity to the drug is not altered in renal insufficiency. nih.gov These findings in animal models align with observations in humans with renal disease, where the intrinsic clearance of unbound oxazepam remains unchanged. nih.gov

However, it is important to note that severe systemic hypertension and reduced renal mass are common characteristics of animal models with progressive renal injury. mdpi.com In such conditions, alterations in renal blood flow and glomerular filtration rate could potentially influence the excretion of oxazepam and its metabolites.

Characterization of Metabolite Excretion Pathways in Preclinical Systems

The excretion of oxazepam and its metabolites occurs through various pathways, with notable differences between animal species.

In rats, the primary route of elimination is fecal excretion, accounting for a substantial percentage of the administered dose, which occurs via biliary secretion. nih.gov The metabolic fate of oxazepam in rats is more complex than in some other species, involving not only glucuronidation but also condensation of the diazepinyl ring and phase I transformations leading to hydroxylated metabolites on the 5-phenyl moiety. nih.gov These metabolites, along with oxazepam and its glucuronide, are secreted into the bile. nih.gov The presence of oxazepam and its metabolites in feces suggests the occurrence of enterohepatic circulation and intestinal metabolism in this species. nih.gov

In contrast, mice excrete oxazepam and its metabolites through both urine and feces. nih.gov The major metabolic pathway in mice is conjugation, primarily with glucuronide, which is then predominantly excreted in the urine. nih.gov

The following table summarizes the major excretion pathways in different animal models:

| Animal Model | Primary Excretion Route | Major Metabolites |

| Rat | Feces (via biliary secretion) | Oxazepam, 4'-hydroxyoxazepam, unknown polar metabolites, glucuronides, and sulfates of hydroxylated metabolites. nih.gov |

| Mouse | Urine and Feces | Glucuronide conjugates. nih.gov |

Molecular Pharmacology and Receptor Interaction Mechanisms Preclinical

Mechanism of Action at Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

Oxazepam, a benzodiazepine (B76468), exerts its primary pharmacological effects by modulating the activity of the central nervous system's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). patsnap.com Its mechanism of action is centered on its interaction with the GABA-A receptor, a ligand-gated ion channel. patsnap.com

Oxazepam functions as a positive allosteric modulator of the GABA-A receptor. drugbank.comwikipedia.org This means it binds to a site on the receptor that is distinct from the GABA binding site. wikipedia.orgwikipedia.org This binding action enhances the receptor's affinity for GABA. patsnap.com The presence of oxazepam increases the effect of GABA, but it does not activate the receptor on its own. wikipedia.orgobgynkey.com By potentiating the effects of endogenous GABA, oxazepam enhances the inhibitory neurotransmission in the brain. drugbank.com This modulation is self-limiting; the presence of a benzodiazepine like oxazepam does not lead to a greater channel conductance than what is achieved with high concentrations of GABA alone. wikipedia.org

The GABA-A receptor is a pentameric protein complex composed of five subunits. wikipedia.org The specific subunit composition determines the receptor's pharmacological properties. nih.gov For benzodiazepines like oxazepam to exert their effects, the GABA-A receptor must contain both an alpha (α) and a gamma (γ) subunit. wikipedia.org The benzodiazepine binding site is located at the interface between these α and γ subunits. drugbank.comwikipedia.org

Different alpha subunits (α1, α2, α3, α5) can be part of the receptor complex, and this variation influences the receptor's affinity for various benzodiazepines. nih.gov Receptors containing α1 subunits are classified as BZ type I and have a high affinity for certain compounds, while those with α2, α3, or α5 subunits are known as BZ type II and exhibit low affinity for those same compounds. nih.gov However, both BZ(I) and BZ(II) receptor types bind to classical benzodiazepines such as diazepam, from which oxazepam is a metabolite. patsnap.comnih.gov A specific histidine residue found in α1, α2, α3, and α5 subunits is crucial for high-affinity benzodiazepine binding. mdpi.com

Table 1: GABA-A Receptor Subunits and Benzodiazepine Binding

| Subunit Composition | Benzodiazepine Binding Site Location | Significance for Oxazepam Action |

|---|---|---|

| Must contain both α and γ subunits | At the interface of the α and γ subunits drugbank.comwikipedia.org | Essential for the allosteric modulation effect of oxazepam. wikipedia.org |

The binding of GABA to its receptor causes the opening of an integrated chloride ion (Cl-) channel. drugbank.combenzoinfo.com The resulting influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane. patsnap.com This hyperpolarization makes the neuron less likely to fire an action potential, thus reducing neuronal excitability. patsnap.com

Preclinical Pharmacodynamic Responses in Animal Models

The effects of oxazepam have been characterized in various animal models to understand its anticonvulsant and neurophysiological properties.

Preclinical studies in animal models are crucial for evaluating the efficacy of potential antiepileptic drugs. mdpi.comresearchgate.netijpsr.com Oxazepam has demonstrated significant anticonvulsant effects in these models. nih.govnih.gov In studies using rats, oxazepam has been shown to elevate the threshold for seizures induced by direct cortical stimulation in a dose-dependent manner. nih.gov

Table 2: Preclinical Anticonvulsant Activity of Oxazepam in Animal Models

| Animal Model | Method of Seizure Induction | Observed Effect of Oxazepam |

|---|---|---|

| Rats | Direct cortical stimulation nih.gov | Dose-dependent elevation of seizure threshold. nih.gov |

Electroencephalography (EEG) is a key tool for assessing the neurophysiological effects of drugs on the brain. mdpi.com In animal studies, benzodiazepines, including oxazepam, produce characteristic changes in the EEG. nih.govresearchgate.net A common finding is an increase in beta-frequency activity. researchgate.net

A study on the neurophysiological effects of oxazepam in cats showed that it induced changes in the cerebral cortex and hippocampus. nih.gov Benzodiazepines are known to produce a robust enhancement of β-band EEG activity in animal models, which is associated with their anxiolytic and sedative properties. researchgate.net These EEG changes provide a quantitative biomarker for the modulation of GABA-A receptors in the central nervous system. researchgate.net

Interactions with Central Nervous System (CNS) Chemical Mediators (e.g., cholinergic system)

Preclinical research has explored the effects of oxazepam, the active metabolite of oxazepam monosodium succinate (B1194679), on various chemical mediators in the central nervous system, with a particular focus on the cholinergic system nih.gov. Benzodiazepines, as a class, have been shown to influence cholinergic neurotransmission.

Studies on related benzodiazepines, such as diazepam (for which oxazepam is a metabolite), have demonstrated a reduction in acetylcholine (B1216132) levels in specific brain regions. For instance, research has indicated that diazepam can decrease the release of acetylcholine in the nucleus accumbens researchgate.net. Further investigations have shown that systemically administered benzodiazepine site agonists, like midazolam and eszopiclone, can lead to a decrease in acetylcholine release in the amygdala nih.gov. These findings suggest that the GABAergic modulation by benzodiazepines can indirectly affect the cholinergic system, which is involved in processes such as arousal, learning, and memory. However, specific preclinical data detailing the direct interaction of oxazepam monosodium succinate with the cholinergic system are limited. The available information primarily points towards the broader effects of the benzodiazepine class on acetylcholine neurotransmission, mediated through their primary action on GABAergic systems.

In Vitro Receptor Binding Affinity and Efficacy Profiling

The primary molecular target of oxazepam, the active form of this compound, is the gamma-aminobutyric acid type A (GABAA) receptor drugbank.compatsnap.com. Oxazepam acts as a positive allosteric modulator of this receptor drugbank.com. It binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABAA receptor complex drugbank.comwikipedia.org. This binding enhances the receptor's affinity for its endogenous ligand, GABA patsnap.com.

The potentiation of GABAergic neurotransmission by oxazepam leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and a subsequent inhibitory effect on the central nervous system patsnap.comwikipedia.org. This mechanism underlies the anxiolytic, sedative, and anticonvulsant properties of the compound.

| Compound | Receptor Subtype | Ki (nM) |

|---|---|---|

| Diazepam-like compound 3-S | α1β3γ2 | 15.2 ± 1.5 |

| Diazepam-like compound 3-S | α2β3γ2 | 10.3 ± 1.2 |

| Diazepam-like compound 3-S | α3β3γ2 | 12.4 ± 1.1 |

| Diazepam-like compound 3-S | α5β3γ2 | 18.9 ± 2.1 |

Note: The data presented in this table is for a diazepam-like compound and is illustrative of the type of binding affinity data determined for benzodiazepines. Specific Ki values for oxazepam at various GABAA receptor subtypes were not available in the searched literature. nih.gov

The efficacy of oxazepam as a positive allosteric modulator is demonstrated by its ability to enhance GABA-induced chloride currents in in vitro electrophysiological studies. This enhancement of GABAergic activity is the fundamental mechanism through which oxazepam exerts its pharmacological effects.

Structure Activity Relationship Sar Investigations

Correlation of Structural Modifications with GABA-A Receptor Binding and Activity

The core structure of oxazepam is essential for its activity. Modifications to the benzodiazepine (B76468) nucleus can significantly alter its binding affinity and efficacy at the GABA-A receptor. A study on various aliphatic esters of oxazepam examined their antimetrazol and muscle-relaxant activities in mice. The findings indicated that while the antimetrazol activity was retained upon intravenous administration, the muscle-relaxant activity was generally diminished compared to oxazepam itself. This suggests that the nature of the ester group can influence the pharmacological profile of the released oxazepam, possibly by altering its distribution and concentration at different receptor sites in the brain nih.gov.

The following table summarizes the general structure-activity relationships for the 1,4-benzodiazepine (B1214927) scaffold, which are applicable to oxazepam:

| Structural Feature | Position | Importance for Activity | Notes |

| Electronegative Group | 7 | High | A halogen (e.g., Chlorine in oxazepam) or a nitro group enhances anxiolytic activity. |

| Carbonyl Group | 2 | Essential | A keto group at this position is crucial for agonist activity at the benzodiazepine binding site. |

| Hydroxyl Group | 3 | Modulates Metabolism | The 3-hydroxy group in oxazepam is a key site for glucuronidation, leading to rapid inactivation and excretion. Esterification at this position creates prodrugs. |

| Phenyl Group | 5 | Important | Substitution on this ring can affect potency. Ortho substitution is generally tolerated, while para substitution can decrease agonist activity. |

| Alkyl Substitution | 1 | Modulates Activity | Small alkyl groups can be tolerated, but larger groups may decrease activity. |

Impact of Stereochemistry on Pharmacological Effects and Biotransformation

Oxazepam possesses a chiral center at the C3 position of the diazepine (B8756704) ring, and therefore exists as two enantiomers: (R)-oxazepam and (S)-oxazepam. Oxazepam monosodium succinate (B1194679), being an ester of oxazepam, can also be resolved into its corresponding stereoisomers.

Research has shown a significant difference in the in vivo activity of the succinate half-esters of oxazepam. The (+)-enantiomer of oxazepam succinate half-ester is reported to be more pharmacologically active than the (-)-enantiomer. This difference in activity is not due to a stereoselective interaction with the GABA-A receptor itself, but rather to a difference in their biotransformation. In vivo and in vitro studies have demonstrated that the (+)-isomer is hydrolyzed more rapidly by liver enzymes to release the active oxazepam compared to the (-)-isomer nih.gov. This stereoselective hydrolysis leads to higher concentrations of the active drug from the (+)-form, resulting in a more pronounced pharmacological effect.

Once the succinate ester is hydrolyzed, the resulting oxazepam enantiomers undergo stereoselective metabolism, primarily through glucuronidation at the 3-hydroxy group. This conjugation is a major pathway for the elimination of oxazepam. Studies have identified specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of each enantiomer:

(S)-oxazepam is primarily glucuronidated by the enzyme UGT2B15 .

(R)-oxazepam is metabolized by both UGT2B7 and UGT1A9 mdpi.com.

This stereoselective metabolism can lead to different pharmacokinetic profiles for the enantiomers of oxazepam.

Elucidation of Key Pharmacophoric Elements for Receptor Interaction

The interaction of oxazepam with the benzodiazepine binding site on the GABA-A receptor is governed by several key pharmacophoric elements. These are the specific structural features and their spatial arrangement that are recognized by the receptor and are essential for binding and eliciting a pharmacological response. Based on general pharmacophore models for benzodiazepines, the following elements are crucial for oxazepam's activity:

Aromatic Ring (A-ring): The 7-chloro-substituted benzene (B151609) ring is a critical lipophilic feature that interacts with a hydrophobic pocket within the receptor. The electronegative chlorine atom at position 7 significantly enhances the binding affinity and anxiolytic properties of the molecule.

Proton-Accepting Group: The carbonyl oxygen at the C2 position of the diazepine ring (B-ring) acts as a crucial hydrogen bond acceptor. This interaction is considered essential for the agonist activity of benzodiazepines.

3-Hydroxy Group: While this group is primarily a site for metabolic inactivation, its presence also influences the polarity and pharmacokinetic profile of the molecule. In its esterified form, as in oxazepam monosodium succinate, it serves as a pro-moiety that can be tailored to control the release of the active drug.

Conformation: The boat-like conformation of the seven-membered diazepine ring is crucial for correctly orienting the key pharmacophoric elements for optimal interaction with the receptor.

Design and Synthesis of Analogs for Mechanistic Probing

The design and synthesis of analogs of oxazepam and its esters are fundamental to probing the mechanistic aspects of their interaction with the GABA-A receptor and understanding their structure-activity relationships. While specific studies on the synthesis of this compound analogs for mechanistic probing are not detailed in the available literature, the general principles of benzodiazepine analog synthesis are well-established.

The synthesis of oxazepam itself can be achieved through various routes, often starting from a 2-amino-5-chlorobenzophenone (B30270) derivative. One common method involves the acylation of the amino group with chloroacetyl chloride, followed by cyclization to form the benzodiazepine ring. The introduction of the 3-hydroxy group can be achieved through different synthetic strategies, including the Polonovski rearrangement of the corresponding N-oxide.

The synthesis of ester prodrugs, such as the succinate, is typically achieved by reacting oxazepam with the corresponding acylating agent, like succinic anhydride (B1165640), in the presence of a suitable base. By systematically varying the ester group (e.g., using different dicarboxylic acids or other aliphatic and aromatic acids), a library of prodrugs can be created. These analogs can then be used to investigate:

The influence of the ester's physicochemical properties (e.g., lipophilicity, steric bulk) on the rate of hydrolysis and subsequent bioavailability of oxazepam.

The potential for altered tissue distribution and targeting based on the nature of the pro-moiety.

The impact of different release kinetics of oxazepam on the pharmacological profile (e.g., onset and duration of action).

Such studies, involving the synthesis and evaluation of a series of oxazepam esters, are crucial for a deeper understanding of the prodrug concept in benzodiazepine design and for the potential development of agents with improved pharmacokinetic and pharmacodynamic properties.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating oxazepam from complex matrices, its related substances, and degradation products. The choice of technique depends on the analytical objective, whether it is routine quantification, metabolite profiling, or chiral separation.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the assay of oxazepam in various preparations. A common approach involves reverse-phase chromatography, utilizing a C18 column. nih.gov The mobile phase is typically a mixture of an organic solvent, such as methanol (B129727), and an aqueous buffer, sometimes with an acid like acetic acid to improve peak shape and separation. nih.govnih.gov Detection is frequently performed using an ultraviolet (UV) detector, often set at a wavelength of 254 nm. nih.govnih.gov Stability-indicating HPLC methods have been developed that can separate oxazepam from all its known degradation products, allowing for the detection of impurities at levels as low as 0.1%. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, higher sensitivity, and substantially shorter analysis times. researchgate.net By using columns with smaller particle sizes, UHPLC systems can achieve faster separations without compromising efficiency. For instance, a comparative study analyzing benzodiazepines in postmortem samples demonstrated that a UHPLC method could reduce the runtime to 15 minutes from 40 minutes on an HPLC system, with 5-10 times better detection limits and lower solvent consumption. researchgate.net

| Technique | Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC | C18 Reverse-Phase | Methanol-Water-Acetic Acid (60:40:1) | UV (254 nm) | Stability-indicating assay for tablets and capsules | nih.gov |

| HPLC | Perfectsil Target ODS-3 (C18), 5 µm | Ammonium dihydrogen phosphate (B84403) buffer (pH 5.8) and Methanol (50:50, v/v) | UV (254 nm) | Quantification in serum for pharmacokinetic studies | nih.govresearchgate.net |

| UHPLC | ACQUITY UPLC BEH C18, 1.7 µm | Gradient of Ammonium Formate with Formic Acid and Acetonitrile with Formic Acid | MS/MS | Comprehensive analysis of 26 benzodiazepines in urine | lcms.cz |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the confirmation and quantification of oxazepam, often in biological samples. nih.govspringernature.com However, oxazepam is thermally labile and can degrade in the hot GC injection port, potentially forming quinazoline (B50416) aldehydes. nist.gov To prevent this and improve chromatographic performance, derivatization is a necessary step. Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), is commonly performed to create more stable and volatile derivatives suitable for GC analysis. nih.gov This approach allows for linear quantification over a range of 50-2000 ng/mL with good precision. nih.gov It is crucial to be aware of potential analytical artifacts; for example, the derivatization of demoxepam, a metabolite of chlordiazepoxide, can erroneously produce products that are misidentified as nordiazepam and oxazepam. oup.comnih.gov

Capillary Electrophoresis (CE) provides an alternative with high separation efficiency, especially for chiral separations. mdpi.com The enantiomers of oxazepam have been successfully resolved using CE with charged cyclodextrins, such as sulfated β-cyclodextrins, as chiral selectors in the running buffer. scielo.org.mx This technique is valuable for stereoselective metabolism and pharmacological studies. Dynamic micellar electrokinetic chromatography, a mode of CE, has also been employed to determine the energy barriers for the interconversion of oxazepam enantiomers. nih.govacs.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxazepam and its metabolites in complex biological matrices like urine and plasma. mdpi.comwaters.com These methods offer low limits of detection, often in the sub-ng/mL range. mdpi.comwaters.com

Furthermore, high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) MS, is indispensable for identifying unknown metabolites and degradation products. uclm.esnih.gov In controlled degradation studies, oxazepam was subjected to acidic and basic stress conditions. The resulting products were separated by HPLC and characterized using ESI-QTOF-MS/MS. nih.govresearchgate.net This technique provides accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments, thereby enabling the structural elucidation of degradants. uclm.esnih.govresearchgate.net For example, this approach was used to identify products formed from the hydrolysis of oxazepam, such as 2-amino-5-chlorobenzophenone (B30270). nih.gov

| Technique | Ionization Mode | Application | Key Finding | Reference |

|---|---|---|---|---|

| HPLC-ESI-MS/MS | Positive Ion Electrospray | Quantification of benzodiazepines in urine | Method developed for 53 benzodiazepines, including oxazepam, in illicit drug samples. | nih.gov |

| UHPLC-MS/MS | Positive Ion Electrospray | Analysis of benzodiazepines and Z-drugs in urine | Rapid and simplified solid-phase extraction protocol combined with sensitive MS detection. | waters.comwaters.com |

| HPLC-ESI-QTOF-MS/MS | Positive Ion Electrospray | Characterization of degradation products | Provided elemental compositions and supported fragmentation patterns for structural elucidation of degradants. | uclm.esnih.govresearchgate.net |

Micellar Liquid Chromatography (MLC) is a variation of reverse-phase HPLC where a surfactant, such as sodium dodecyl sulphate (SDS), is added to the mobile phase at a concentration above its critical micelle concentration. nih.gov A key advantage of MLC is its ability to directly analyze complex biological samples, like serum, often without extensive pretreatment. The micellar mobile phase can solubilize proteins and other matrix components, preventing them from precipitating and fouling the column. nih.gov An MLC method using a C18 column and a mobile phase of 0.06 M SDS with 5% butanol has been successfully used for the determination of oxazepam and other benzodiazepines in serum, with detection limits in the low ng/mL range. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are essential for the definitive structural confirmation of a compound and for studying its chemical kinetics and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of oxazepam and its derivatives. nih.govnih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming its unique structure. nih.gov

Beyond static structural analysis, NMR is an effective tool for monitoring chemical reactions in real-time. The hydrolysis kinetics of oxazepam esters, such as the closely related oxazepam hemisuccinate (OXEMIS), have been investigated using NMR. nih.govunipi.it In one study, the rate of hydrolysis of OXEMIS was monitored in the presence of various methylated β-cyclodextrins. nih.gov By acquiring ¹H NMR spectra over time, researchers could quantify the disappearance of the ester signals and the appearance of signals corresponding to the hydrolyzed products, oxazepam and succinic acid. This allowed for a comparison of the hydrolytic effects induced by different agents; for example, after 6 hours, one type of cyclodextrin (B1172386) induced 11% hydrolysis of the ester, while others showed no detectable hydrolysis after 24 hours. nih.govunipi.it Such studies provide critical insights into the stability and degradation pathways of the compound.

| Condition | Time | Observed Hydrolysis | Reference |

|---|---|---|---|

| OXEMIS with (2-methyl)-β-CD (MCD) | 6 hours | 11% | nih.govunipi.it |

| OXEMIS with underivatized β-CD | 6 hours | 48% | nih.govunipi.it |

| OXEMIS with DIMEB or TRIMEB | 24 hours | No hydrolysis detected | nih.govunipi.it |

UV-Vis Spectrophotometry and Derivative Spectrophotometry for Quantification

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of oxazepam due to its simplicity, cost-effectiveness, and speed. ijpras.comsemanticscholar.org The method is based on the principle that oxazepam absorbs ultraviolet radiation at specific wavelengths, and the amount of absorption is directly proportional to its concentration. In various solvents, oxazepam exhibits characteristic absorption maxima (λmax) that can be utilized for its quantification. For instance, in ethanol, the λmax for diazepam, a related benzodiazepine (B76468), is observed at 328 nm. ijpras.comgalaxypub.co Another study on diazepam reported a λmax of 231 nm in a mixture of methanol and distilled water. semanticscholar.org

Derivative spectrophotometry, a more advanced technique, enhances the specificity and selectivity of the analysis. nih.gov This method involves calculating the first or higher-order derivative of the absorption spectrum. By doing so, it can resolve overlapping spectra from multiple components in a mixture and minimize background interference from excipients or other substances. nih.govimpactfactor.org For example, a first-order derivative UV-spectrophotometry method was successfully developed to estimate diazepam in the presence of interfering additives like Tween-20 and propylene (B89431) glycol, which absorb at the λmax of the parent drug. nih.gov This technique has been shown to be more accurate and precise than standard UV-spectrophotometry in such complex matrices. nih.gov The zero-crossing technique in derivative spectrophotometry is particularly useful for the simultaneous determination of multiple compounds in a mixture. impactfactor.orgresearchgate.net

| Compound | Solvent/Medium | λmax (nm) | Method |

|---|---|---|---|

| Diazepam | 95% Ethanol | 328 | Standard UV-Vis |

| Diazepam | 1:1 Methanol:Water | 231 | Standard UV-Vis |

| Diazepam | Acetonitrile | 230 | Standard UV-Vis |

| Oxazepam | Acetonitrile | 257 | First-Order Derivative (Zero-Crossing) |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the molecular identification and structural elucidation of oxazepam. nih.govresearchgate.net Coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high sensitivity and specificity for identifying the compound and its metabolites or degradation products. nih.govresearchgate.net

In mass spectrometry, oxazepam is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint for its identification. Under Electron Ionization (EI), the oxazepam molecule (molecular weight: 286.71 g/mol ) undergoes characteristic fragmentation. nist.gov Key fragmentation pathways include the loss of water (H₂O) from the seven-membered ring, leading to a fragment ion at m/z 269. researchgate.net Subsequent loss of carbon monoxide (CO) can result in a fragment at m/z 241, and loss of a chlorine atom can lead to a fragment at m/z 206. researchgate.net Other significant fragments observed in the EI mass spectrum of oxazepam include ions at m/z 268, 241, 239, 205, and 77. The protonated molecule [M+H]⁺ is typically observed using softer ionization techniques like Electrospray Ionization (ESI), often employed in LC-MS analysis. researchgate.net

| m/z | Proposed Fragment/Loss |

|---|---|

| 286 | Molecular Ion [M]⁺ |

| 269 | [M - H₂O]⁺ |

| 241 | [M - H₂O - CO]⁺ |

| 206 | [M - H₂O - CO - Cl]⁺ |

| 205 | Further Fragmentation |

| 77 | Phenyl Group [C₆H₅]⁺ |

Validation of Analytical Methods in Research Applications

The validation of analytical methods is essential to ensure their reliability, accuracy, and precision for their intended purpose, as outlined by guidelines from the International Conference on Harmonisation (ICH). eurasianjournals.comscielo.br For oxazepam and related compounds, spectrophotometric and spectrometric methods undergo rigorous validation to assess several key parameters.

Accuracy is determined by measuring the closeness of the results obtained by the method to the true value. It is often expressed as percent recovery. Studies on UV-derivative spectrophotometry for oxazepam have shown mean recoveries ranging from 96.74% to 101.90%. researchgate.net For HPLC methods, recoveries for oxazepam have been reported at 99.0% and 101.51%. researchgate.netoup.com

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For UV-derivative spectrophotometry of oxazepam, RSD values have been reported between 0.96% and 1.87%. researchgate.net LC-MS/MS methods for oxazepam have demonstrated intra-day and inter-day precision with RSD values between 0.6% and 12.8%. researchgate.net

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. For LC-MS methods, the LOD for oxazepam in various biological matrices can be as low as 0.05–0.25 ng/mL, with LOQ values around 0.25–1.0 ng/mL. researchgate.netnih.gov Spectrophotometric methods for related benzodiazepines have shown LODs in the microgram per milliliter (µg/mL) range; for example, a first-order derivative method for diazepam had an LOD of 0.084 µg/mL and an LOQ of 0.168 µg/mL. nih.gov

| Method | Analyte | Parameter | Value |

|---|---|---|---|

| UV-Derivative Spectrophotometry | Oxazepam | Accuracy (% Recovery) | 96.74 - 101.90% |

| UV-Derivative Spectrophotometry | Oxazepam | Precision (% RSD) | 0.96 - 1.87% |

| HPLC | Oxazepam | Accuracy (% Recovery) | 99.0% |

| LC-MS/MS | Oxazepam | Precision (Intra-day % RSD) | 0.6 - 12.8% |

| LC-MS/MS | Oxazepam | Precision (Inter-day % RSD) | 1.0 - 9.2% |

| LC-MS | Oxazepam | LOD (in serum) | 0.5 ng/mL |

| LC-MS | Oxazepam | LOQ (in serum) | 1.0 ng/mL |

| First-Order Derivative UV-Spectrophotometry | Diazepam | LOD | 0.084 µg/mL |

| First-Order Derivative UV-Spectrophotometry | Diazepam | LOQ | 0.168 µg/mL |

Mechanistic Studies of Intermolecular Interactions and Enzymatic Modulation

Investigation of UDP-Glucuronosyltransferase (UGT) Enzyme Interactions

Oxazepam is metabolized primarily through glucuronidation, a Phase II metabolic pathway, at its 3-hydroxyl group to form inactive glucuronide conjugates that are then excreted. droracle.airesearchgate.net This process is stereoselective, meaning the two enantiomers of oxazepam, (R)- and (S)-oxazepam, are metabolized by different UGT isoforms. researchgate.netmdpi.comnih.govresearchgate.netnih.gov

Research has identified specific UGT isoforms responsible for the conjugation of each oxazepam enantiomer. nih.govpharmgkb.orgpharmgkb.org S-oxazepam is selectively and primarily glucuronidated by UGT2B15. researchgate.netnih.govpharmgkb.orgpharmgkb.org In contrast, the glucuronidation of R-oxazepam is catalyzed by both UGT1A9 and UGT2B7. researchgate.netmdpi.comnih.govpharmgkb.orgpharmgkb.org

Kinetic studies using human liver microsomes (HLMs) and recombinant UGT enzymes have elucidated the efficiency of these pathways. For S-oxazepam glucuronidation, the apparent Michaelis constant (Km) for UGT2B15 was found to be similar to that observed in HLMs, suggesting it is the primary enzyme for this reaction. nih.gov For R-oxazepam, while the Km value in HLMs was more similar to that of UGT2B7, the intrinsic clearance values for UGT1A9 were tenfold higher than for UGT2B7, indicating a significant role for UGT1A9. nih.gov The clearance of S-oxazepam is generally higher than that of R-oxazepam in the human liver. mdpi.com

A common genetic variation in the UGT2B15 gene, resulting in either an aspartate (UGT2B151) or a tyrosine (UGT2B152) at position 85, has been shown to affect S-oxazepam glucuronidation. nih.gov Microsomes from cells overexpressing the UGT2B151 variant showed five times higher activity for S-oxazepam glucuronidation than those with the UGT2B152 variant. researchgate.netnih.gov This polymorphism may explain the variability in S-oxazepam metabolism observed in humans. nih.gov

| Enantiomer | UGT Isoform | Apparent Km (μM) | Note |

|---|---|---|---|

| S-Oxazepam | UGT2B15 | 29-35 | Similar to values of 43-60 μM in Human Liver Microsomes (HLMs). nih.gov |

| R-Oxazepam | UGT1A9 | 12 | Intrinsic clearance values are 10x higher than for UGT2B7. nih.gov |

| UGT2B7 | 333 | Similar to values of 256-303 μM in HLMs. nih.gov |

The UGT enzymes responsible for oxazepam metabolism are susceptible to inhibition by other compounds, creating a potential for drug-drug interactions. nih.gov In vitro studies have demonstrated that non-steroidal anti-inflammatory drugs (NSAIDs), such as ketoprofen, can competitively inhibit the glucuronidation of (S)-oxazepam. nih.govsemanticscholar.org The profile of inhibition for (S)-oxazepam glucuronidation suggests that UGT2B7 is the enzyme being inhibited. nih.gov

Major cannabinoids and their metabolites have also been identified as potent inhibitors of the UGT enzymes that metabolize oxazepam. mdpi.comnih.gov In vitro screening assays showed that cannabidiol (B1668261) (CBD) and 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) inhibited both R- and S-oxazepam glucuronidation in human liver microsomes by up to 90%. conestogac.on.caresearchgate.net CBD was found to be a particularly strong inhibitor of R-oxazepam glucuronide formation in microsomes from recombinant UGT1A9 and UGT2B7. mdpi.comnih.gov These findings suggest that concurrent use of oxazepam and cannabis products could lead to inhibited clearance of oxazepam. researchgate.net

| Inhibitor | Target Enantiomer | IC50 (μM) |

|---|---|---|

| 11-OH-THC | R-Oxazepam | 10.0 ± 7.8 |

| S-Oxazepam | 15.0 ± 6.4 | |

| Cannabidiol (CBD) | R-Oxazepam | 7.0 ± 4.2 |

| S-Oxazepam | 52.2 ± 22.6 |

Preclinical Drug-Drug Interaction Mechanisms

Preclinical in vitro models are crucial for identifying potential drug-drug interactions before they are observed in a clinical setting. Studies using these models have revealed how oxazepam may interact with other classes of drugs, including neuromuscular blocking agents and cannabinoids.

In vitro studies utilizing a rat phrenic nerve-hemidiaphragm preparation have investigated the interaction between oxazepam and the neuromuscular blocking agents pancuronium (B99182) and suxamethonium. semanticscholar.orgnih.govresearchgate.net Unlike its parent compound diazepam, oxazepam did not cause an initial increase in twitch tension but rather an immediate, dose-dependent depression. semanticscholar.orgnih.govresearchgate.net At liminal and supraliminal concentrations, oxazepam was found to potentiate the neuromuscular blocking action of both pancuronium and suxamethonium. semanticscholar.orgnih.govresearchgate.net However, oxazepam did not show the antagonistic effect against pancuronium that was observed with low concentrations of diazepam. semanticscholar.orgnih.govresearchgate.net

The concurrent use of benzodiazepines and cannabis has prompted detailed investigation into their metabolic interactions. nih.gov Major cannabinoids, including Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), along with THC metabolites like 11-OH-THC, have been shown to be significant inhibitors of oxazepam glucuronidation. mdpi.comdntb.gov.uanih.govresearchgate.net

The inhibition is stereoselective. CBD demonstrated the most potent inhibition of R-oxazepam glucuronide formation mediated by UGT1A9 and UGT2B7. mdpi.com THC, on the other hand, showed the highest level of inhibition towards UGT2B15-mediated S-oxazepam glucuronide formation. mdpi.com The estimated nonspecific, binding-corrected inhibition constant (Ki,u) values for CBD, 11-OH-THC, and THC were in the micromolar range (0.82 to 3.7 µM) in human liver microsomes. mdpi.comnih.govresearchgate.net The Ki,u values for R-oxazepam glucuronidation were approximately 2- to 5-fold lower than those for S-oxazepam, indicating a stronger inhibition of the R-enantiomer's metabolism. mdpi.comnih.gov Mechanistic static modeling predicted a potential for clinically significant drug-drug interactions between oral THC and CBD with oxazepam. mdpi.comdntb.gov.uanih.gov

| Inhibitor (100 µM) | Target Enzyme | Enantiomer Metabolized | % Inhibition of Glucuronide Formation |

|---|---|---|---|

| THC | rUGT1A9 | R-Oxazepam | 83% |

| 11-OH-THC | 87% | ||

| 11-COOH-THC | 80% | ||

| CBD | 99% | ||

| THC | rUGT2B7 | R-Oxazepam | 50% |

| CBD | 95% | ||

| THC | S-Oxazepam | 69% | |

| CBD | 89% |

Effects of Physiological States on Preclinical Drug Metabolism Enzymes (e.g., obesity in animal models)

The physiological state of an organism can significantly alter drug metabolism. Obesity, in particular, has been studied for its effects on the biotransformation of drugs that undergo glucuronidation.

A study investigating the influence of obesity on the clearance of lorazepam and oxazepam in human subjects found that obesity is associated with an enhanced capacity for drug biotransformation via glucuronide conjugation. nih.gov In the study, total metabolic clearance of oxazepam was significantly increased in the obese cohort (157 ml/min) compared to age- and sex-matched controls of normal body weight (50 ml/min). nih.gov While the volume of distribution also increased with body weight, the elimination half-life was not significantly different between the groups. nih.gov The findings suggest that the capacity for glucuronidation increases in proportion to total body weight. nih.govccjm.org This indicates that in an obese state, the activity of the UGT enzymes responsible for oxazepam metabolism is elevated.

| Parameter | Obese Subjects | Control Subjects | Significance (p-value) |

|---|---|---|---|

| Total Metabolic Clearance (ml/min) | 157 | 50 | < 0.001 |

| Absolute Volume of Distribution (L) | 97 | 38 | < 0.001 |

| Elimination Half-Life (hr) | 7.7 | 8.9 | Not Significant |

Computational and Theoretical Approaches in Oxazepam Research

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as oxazepam, and its biological target, primarily the γ-aminobutyric acid type A (GABA-A) receptor. These techniques provide a three-dimensional view of the binding process at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For benzodiazepines like oxazepam, the binding site is located at the interface between the α and γ subunits of the GABA-A receptor. mathworks.com Docking studies help identify the key amino acid residues involved in the interaction and estimate the binding affinity, often expressed as a docking score. For example, a docking study comparing oxazepam with other compounds at the TRPV1 receptor reported a docking score of -6.82 kcal/mol for oxazepam. nih.gov Such studies are crucial for understanding the structural basis of benzodiazepine (B76468) activity and for the virtual screening of new potential modulators of the GABA-A receptor. mdpi.com

Following docking, molecular dynamics simulations are employed to study the stability and conformational changes of the ligand-receptor complex over time. mdpi.com MD simulations provide a dynamic picture of the binding, revealing how the ligand and receptor adapt to each other and the role of solvent molecules in the interaction. These simulations can confirm the stability of binding modes predicted by docking and offer deeper insights into the allosteric modulation mechanism by which benzodiazepines enhance the effect of GABA. mdpi.com Atomistic simulations have been used to study the behavior of oxazepam and its parent compound, diazepam, providing detailed information on their molecular properties and interactions. nih.gov The structural basis for how benzodiazepines interact with their high-affinity site on GABA-A receptors is a subject of ongoing research, with in silico studies proposing various binding mode hypotheses. dntb.gov.uanih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. novartis.comusc.edu By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding drug design. ucl.ac.uk For benzodiazepines, QSAR models are developed to predict their binding affinity to the GABA-A receptor and their resulting pharmacological effects. catapult.org.uk

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors, which quantify various physicochemical properties of the molecules. catapult.org.uk Early structure-activity relationship (SAR) studies on 1,4-benzodiazepines indicated that potency is significantly influenced by substitution at the 7-position of the benzodiazepine core. nih.gov

Modern 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. nih.gov Several QSAR studies on ligands for the benzodiazepine binding site of the GABA-A receptor have yielded models with high predictive power. These analyses consistently identify key structural features necessary for high-affinity binding.

Key findings from various QSAR studies on benzodiazepine receptor ligands include:

Hydrogen Bonding: The presence of specific hydrogen bond donors and acceptors is critical for interaction with the receptor. nih.govmdpi.com

Hydrophobicity: Hydrophobic groups, such as a halogen atom at a specific position, are often crucial for potent activity. nih.gov

Aromatic Rings: The presence and positioning of aromatic rings are important for establishing key interactions within the binding pocket. mdpi.com

The statistical robustness of these models is evaluated using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A higher value for these parameters indicates a more reliable and predictive model.

| Study Focus | Model Type | Key Statistical Parameters | Important Structural Features Identified | Reference |

|---|---|---|---|---|

| Diverse Ligands for Benzodiazepine Site | Atom-based 3D-QSAR | R² = 0.936, Q² = 0.821 | Hydrogen-bond donor (e.g., N-H), Hydrophobic group (e.g., Br) | nih.gov |

| Newly Emerging Benzodiazepines | QSAR | Training set R² = 0.90, Test set R² = 0.86 | Two H-bond acceptors, Two aromatic rings, One hydrophobic group | mdpi.com |

| Designer Benzodiazepines | 2D QSAR | Training set r² = 0.75, Test set r² = 0.66 | Partition coefficient (logP), Hydrophobic and Polar surface areas | catapult.org.uk |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In pharmaceutical research, DFT calculations are invaluable for elucidating reaction mechanisms, determining molecular properties, and understanding chemical stability.

A significant application of DFT in oxazepam research has been the elucidation of its racemization mechanism in aqueous solutions. nih.gov Oxazepam has a chiral center at the C3 position, but it undergoes rapid enantiomerization. Understanding this process is crucial as enantiomers can have different pharmacological profiles. nih.govtranspharmation.com Computational studies have investigated several proposed mechanisms for this racemization.

A comprehensive DFT study analyzed four potential pathways for oxazepam's enantiomerization:

C3–H/H exchange reaction: Involves the deprotonation and reprotonation at the chiral carbon.

Keto–enol tautomerization: A chemical equilibrium between a keto and an enol form of the molecule.

Solvolytic identity reaction: Involves the participation of the solvent in the inversion of the stereocenter.

Ring-chain tautomerism: Involves the opening of the seven-membered diazepine (B8756704) ring to form an achiral aldehyde intermediate, which then re-closes to form either enantiomer.

The calculations employed various density functionals (such as B3LYP and M062X) and high-level models (B2PLYP) to determine the energy barriers for each proposed mechanism. nih.gov The results demonstrated that the ring-chain tautomerism pathway was the only one whose calculated energy barrier matched the experimentally determined value (ΔG‡298 ≈ 91 kJ mol⁻¹). nih.gov This mechanism is initiated by an intramolecular proton transfer, which triggers the ring opening. nih.gov This research not only clarified the specific mechanism for oxazepam but also suggested its relevance for other 3-hydroxy-1,4-benzodiazepines like lorazepam and temazepam. nih.gov

| Proposed Mechanism | Brief Description | Conclusion from DFT Study | Reference |

|---|---|---|---|

| C3–H/H exchange | Proton exchange at the chiral carbon center. | Does not fit experimental data. | nih.gov |

| Keto-enol tautomerism | Interconversion between keto and enol forms. | Does not fit experimental data. | nih.gov |

| Solvolytic identity reaction | Solvent-mediated inversion of the chiral center. | Does not fit experimental data. | nih.gov |

| Ring-chain tautomerism | Reversible ring opening to an achiral intermediate. | Fits experimental energy barrier and pH-rate profile. Identified as the main pathway. | nih.gov |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Pharmacokinetic-Pharmacodynamic (PK/PD) modeling is a mathematical approach used to describe the relationship between drug concentration in the body over time (pharmacokinetics) and the observed pharmacological effect (pharmacodynamics). catapult.org.uk These models are essential in preclinical development for predicting the time course of drug effects and for optimizing dosing regimens to achieve desired therapeutic outcomes. novartis.com

In a key preclinical study, the PK/PD relationship of oxazepam's anticonvulsant effect was investigated in individual rats. nih.govnih.gov This research provided a detailed quantitative understanding of how oxazepam concentrations in the blood relate to its ability to raise the seizure threshold.

Pharmacokinetic (PK) Analysis: Following administration, the blood concentration profiles of oxazepam were found to be best described by an open two-compartment pharmacokinetic model. nih.govnih.gov Key parameters such as clearance (CL) and volume of distribution (Vd) were determined, which describe the rate of drug removal from the body and the extent of its distribution into tissues, respectively.

Pharmacodynamic (PD) Analysis: The anticonvulsant effect was measured by determining the convulsive threshold via direct cortical stimulation. The study established a log-linear relationship between the concentration of oxazepam in the blood and its anticonvulsant effect. This means that the effect increases linearly with the logarithm of the drug concentration. nih.govnih.gov The model was defined by key pharmacodynamic parameters, including the slope of the concentration-effect relationship and the minimal effective concentration (Cmin). The study concluded that the anticonvulsant effect of oxazepam is a rapidly reversible, direct effect, with no acute tolerance developing during the experiments. nih.gov

| Parameter | Value (mean ± s.e.) | Description | Reference |

|---|---|---|---|

| Pharmacokinetic Parameters | |||

| Clearance (CL) | 28 ± 2 ml min⁻¹ kg⁻¹ | The rate at which the drug is cleared from the body. | nih.govnih.gov |

| Volume of Distribution (Vd) | 2.6 ± 0.3 l kg⁻¹ | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | nih.govnih.gov |

| Pharmacodynamic Parameters | |||

| Slope | 243 ± 27 µA | The steepness of the log-linear concentration-effect relationship. | nih.govnih.gov |

| Minimal Effective Concentration (Cmin) | 0.11 ± 0.02 mg l⁻¹ | The lowest blood concentration at which a therapeutic effect is observed. | nih.govnih.gov |

Future Directions in Oxazepam Monosodium Succinate Academic Research

Development of Novel Prodrug Architectures for Enhanced Delivery Characteristics

The development of innovative prodrug architectures for oxazepam monosodium succinate (B1194679) is a promising avenue for enhancing its delivery characteristics. Research in this area will likely focus on modifying the succinate moiety to create novel ester prodrugs with tailored pharmacokinetic profiles. The primary goal of these new architectures would be to improve solubility, permeability, and targeted delivery, thereby potentially increasing bioavailability and modulating the onset and duration of action.

One area of exploration is the synthesis of chirally pure prodrugs. Oxazepam itself is a racemic mixture, and studies have shown that its two optical isomers can be separated as succinate half esters, with the (+) form appearing to be more active due to a higher rate of in vivo hydrolysis to release oxazepam. nih.gov Future research could build on this by designing stereospecific prodrugs of oxazepam monosodium succinate to optimize its therapeutic effects.

Investigations into different ester promoieties attached to the succinate group could also yield significant improvements. The selection of these promoieties would be guided by their ability to be cleaved by specific enzymes at the target site, leading to a more controlled release of the active oxazepam. This approach could also be used to overcome challenges such as poor aqueous solubility or extensive first-pass metabolism.

| Research Focus | Potential Outcome |

| Chirally Pure Prodrugs | Enhanced therapeutic efficacy and reduced side effects. |

| Targeted Ester Promoieties | Improved bioavailability and site-specific drug delivery. |

| Biocompatible Linkers | Controlled release kinetics and reduced systemic exposure. |

Application of Advanced Spectroscopic and Structural Biology Techniques

The application of advanced spectroscopic and structural biology techniques will be instrumental in elucidating the molecular characteristics of this compound. High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) can provide detailed information about the compound's structure, conformation, and interactions with biological macromolecules.

Future research could employ techniques like X-ray crystallography to determine the three-dimensional structure of this compound in its crystalline form. This would provide valuable insights into its solid-state properties, which are crucial for formulation development. Furthermore, understanding the crystal packing and intermolecular interactions can aid in the design of more stable and soluble formulations.

Structural biology techniques, such as co-crystallization of this compound with its target receptors, like the GABA-A receptor, could offer a deeper understanding of its mechanism of action at the molecular level. This information would be invaluable for the rational design of new benzodiazepine (B76468) derivatives with improved selectivity and efficacy.

| Technique | Application in this compound Research |

| High-Resolution NMR | Elucidation of solution-state conformation and dynamics. |

| Tandem Mass Spectrometry | Characterization of metabolites and degradation products. |

| X-ray Crystallography | Determination of solid-state structure and polymorphism. |

| Cryo-Electron Microscopy | Visualization of binding to GABA-A receptor complexes. |

Refinement and Expansion of Preclinical Pharmacological Models

The refinement and expansion of preclinical pharmacological models are essential for a more accurate prediction of the clinical efficacy and safety of this compound. Future research should focus on developing more sophisticated in vitro and in vivo models that better mimic human physiology and disease states.

In vitro studies could utilize advanced cell culture systems, such as 3D organoids or "organ-on-a-chip" technology, to assess the metabolism and transport of this compound in a more physiologically relevant context. These models can provide valuable data on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential drug-drug interactions.

For in vivo studies, the use of genetically engineered animal models that express human drug-metabolizing enzymes and transporters could provide a more accurate prediction of its pharmacokinetics in humans. Additionally, the development of animal models that better recapitulate the complexities of anxiety disorders and other relevant neurological conditions will be crucial for evaluating the therapeutic potential of novel this compound prodrugs.

| Model Type | Research Application |

| 3D Cell Cultures | High-throughput screening of prodrug libraries. |

| Organ-on-a-Chip | Mechanistic studies of drug transport and metabolism. |

| Humanized Animal Models | More accurate prediction of human pharmacokinetics. |

| Disease-Specific Animal Models | Evaluation of therapeutic efficacy in relevant pathologies. |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, offers a powerful approach for gaining a comprehensive understanding of the mechanisms of action of this compound. These high-throughput techniques can provide a global view of the molecular changes that occur in response to drug treatment, offering insights into its therapeutic effects and potential off-target activities.

Genomic studies can identify genetic variations that influence individual responses to this compound, paving the way for personalized medicine approaches. For instance, identifying polymorphisms in genes encoding drug-metabolizing enzymes or transporters could help predict a patient's pharmacokinetic profile and guide dose selection.

Proteomics can be used to identify changes in protein expression and post-translational modifications in response to this compound treatment. This can help to elucidate the downstream signaling pathways affected by the drug and identify potential biomarkers of drug response. Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism and can be used to identify metabolic pathways that are altered by this compound.

| Omics Technology | Application in Mechanistic Research |

| Genomics | Identification of genetic markers for personalized therapy. |

| Proteomics | Elucidation of drug-induced changes in cellular signaling. |

| Metabolomics | Characterization of the metabolic fingerprint of drug action. |

Discovery and Development of Novel Analytical Probes and Standards

The discovery and development of novel analytical probes and standards are crucial for the accurate and sensitive detection and quantification of this compound and its metabolites in biological matrices. Future research in this area will likely focus on the development of highly specific and sensitive analytical methods for use in both preclinical and clinical research.

One promising area is the development of fluorescent probes that can be used for the real-time imaging of this compound distribution in living cells and tissues. Such probes would be invaluable for studying its cellular uptake, subcellular localization, and target engagement. For instance, a fluorimetric screening method for oxazepam has been developed based on its hydrolysis and cyclization to form a strongly fluorescent molecule, 2-chloro-9(10H)-acridinone. nih.gov This principle could be adapted to develop probes for this compound.

Furthermore, the synthesis of stable isotope-labeled internal standards for this compound and its key metabolites is essential for the development of robust and accurate quantitative assays using mass spectrometry-based techniques. These standards are critical for pharmacokinetic studies and for monitoring drug levels in clinical settings. The development of certified reference materials will also be important for ensuring the quality and comparability of analytical data across different laboratories.

| Analytical Tool | Research Application |

| Fluorescent Probes | Real-time imaging of drug distribution in biological systems. |

| Stable Isotope-Labeled Standards | Accurate quantification in pharmacokinetic and clinical studies. |

| Certified Reference Materials | Quality assurance and inter-laboratory data comparability. |

Q & A